tert-butyl N-(prop-2-yn-1-yloxy)carbamate
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Overview
Description
“tert-Butyl N-(prop-2-yn-1-yloxy)carbamate” is a crosslinker consisting of a propargyl group and a t-Boc protected amine group . It is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The propargyl group of “tert-Butyl N-(prop-2-yn-1-yloxy)carbamate” reacts with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions . The t-Boc protected amine can be deprotected under mild acidic conditions .Molecular Structure Analysis
The InChI code for “tert-butyl 2-(prop-2-ynyloxy)ethylcarbamate” is1S/C10H17NO3/c1-5-7-13-8-6-11-9(12)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12)
. Chemical Reactions Analysis
The propargyl group of “tert-Butyl N-(prop-2-yn-1-yloxy)carbamate” reacts with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions . The t-Boc protected amine can be deprotected under mild acidic conditions .Physical And Chemical Properties Analysis
“tert-Butyl N-(prop-2-yn-1-yloxy)carbamate” has a molecular weight of 199.25 . It is stored in a sealed, dry environment at 2-8°C . It is a liquid or low-melting solid .Mechanism of Action
Safety and Hazards
The safety information for “tert-Butyl N-(prop-2-yn-1-yloxy)carbamate” includes the following hazard statements: H302-H312-H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
As a biochemical reagent, “tert-Butyl N-(prop-2-yn-1-yloxy)carbamate” has potential applications in life science related research . Its propargyl group’s ability to react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions suggests it could be used in the synthesis of complex molecules .
properties
{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(prop-2-yn-1-yloxy)carbamate can be achieved through a two-step process involving the reaction of tert-butyl carbamate with propargyl alcohol, followed by the addition of a base to deprotonate the alcohol and form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "propargyl alcohol", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Mix tert-butyl carbamate and propargyl alcohol in a suitable solvent (e.g. dichloromethane) and add a catalytic amount of a suitable acid (e.g. p-toluenesulfonic acid).", "Step 2: Heat the reaction mixture under reflux for several hours until the reaction is complete, as indicated by TLC or other suitable analytical method.", "Step 3: Allow the reaction mixture to cool and then add a base (e.g. sodium hydroxide) to deprotonate the alcohol and form the desired product, tert-butyl N-(prop-2-yn-1-yloxy)carbamate.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate), dry over anhydrous sodium sulfate, and purify by column chromatography or other suitable method." ] } | |
CAS RN |
635757-72-1 |
Product Name |
tert-butyl N-(prop-2-yn-1-yloxy)carbamate |
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
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